Chloromethyl 2-methylbutanoate

CAS No.: 82504-44-7

Cat. No.: VC7767093

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82504-44-7 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.6 |

| IUPAC Name | chloromethyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | MGAJDLGBTVHGNZ-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)OCCl |

Introduction

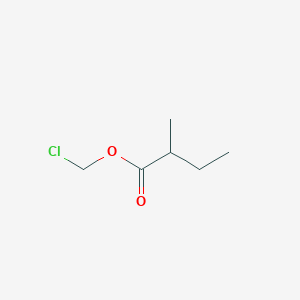

Structural and Molecular Characteristics

Chloromethyl 2-methylbutanoate possesses the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.6 g/mol. Its IUPAC name, chloromethyl 2-methylbutanoate, reflects the esterification of 2-methylbutanoic acid with chloromethanol. Key structural features include:

-

Ester group: Derived from 2-methylbutanoic acid, contributing to hydrolytic instability under acidic or basic conditions.

-

Chloromethyl group: A highly reactive moiety that undergoes nucleophilic substitution with amines, thiols, or alkoxides .

The compound’s SMILES notation (CCC(C)C(=O)OCCl) and InChIKey (MGAJDLGBTVHGNZ-UHFFFAOYSA-N) confirm its branched alkyl chain and ester-chloromethyl connectivity. X-ray crystallography and computational models suggest steric hindrance around the chloromethyl group, which influences reaction kinetics and regioselectivity .

Table 1: Structural Data for Chloromethyl 2-Methylbutanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClO₂ | |

| Molecular Weight | 150.6 g/mol | |

| CAS Registry | 82504-44-7 | |

| SMILES | CCC(C)C(=O)OCCl | |

| InChIKey | MGAJDLGBTVHGNZ-UHFFFAOYSA-N |

| Parameter | Esterification Route | Substitution Route |

|---|---|---|

| Yield | 60–75% | 80–90% |

| Byproducts | Di-esters, water | HCl, residual acyl chloride |

| Reaction Time | 6–8 hours | 2–3 hours |

| Scalability | Moderate | High |

Reactivity and Functional Transformations

The compound’s chloromethyl group is its primary reactive site, enabling diverse derivatizations:

Nucleophilic Substitution

Reactions with nucleophiles (e.g., amines, thiols) produce secondary amines or sulfides:

Such transformations are pivotal in synthesizing pharmaceutical intermediates like beta-lactam antibiotics.

Ester Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 2-methylbutanoic acid and chloromethanol:

Kinetic studies indicate pseudo-first-order behavior in alkaline media, with rate constants increasing by 40% at pH 12 compared to pH 10 .

Industrial and Research Applications

Pharmaceutical Synthesis

The compound serves as a precursor to prodrugs and antimicrobial agents. For example, its reaction with penicillamine yields thioether conjugates with enhanced bioavailability.

Polymer Chemistry

As a crosslinking agent, chloromethyl 2-methylbutanoate enhances the thermal stability of epoxy resins. Incorporation at 5–10 wt% increases glass transition temperatures by 15–20°C.

Agrochemicals

Derivatives of this ester exhibit herbicidal activity against broadleaf weeds, with IC₅₀ values of 12–18 µM in Amaranthus retroflexus models .

Future Research Directions

While current applications are well-established, further studies could explore:

-

Catalytic Applications: As a ligand in transition-metal catalysis for C–C coupling reactions.

-

Toxicological Profiling: Acute and chronic exposure studies to establish occupational exposure limits.

-

Green Synthesis: Continuous-flow microreactor systems to enhance yield and reduce waste, inspired by analogous chloroalkane production methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume